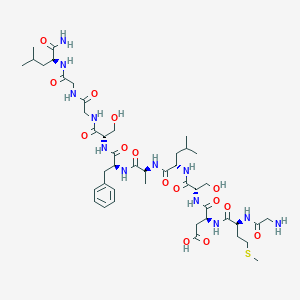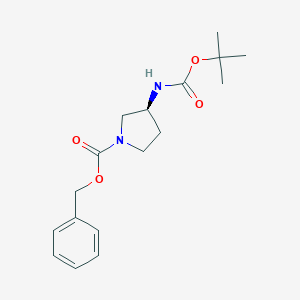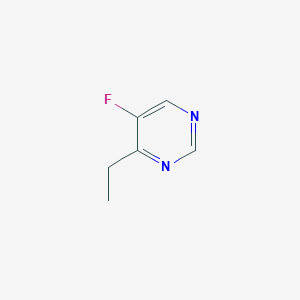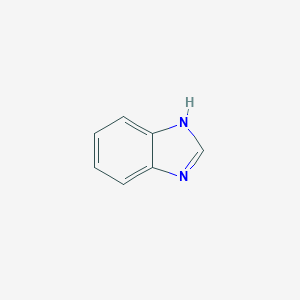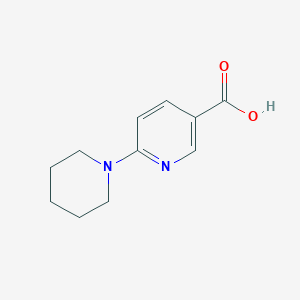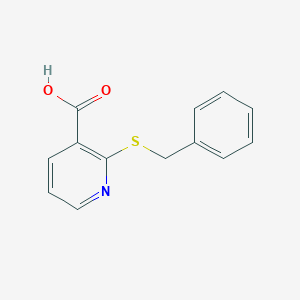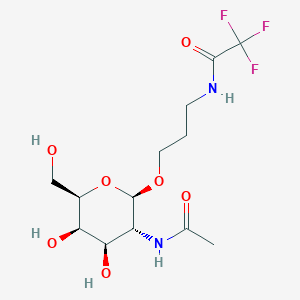![molecular formula C17H14N4O B057442 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one CAS No. 117241-89-1](/img/structure/B57442.png)
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one, also known as DPI, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
作用機序
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents the activation of the catalytic domain. This, in turn, prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are regulated by PKC.
生化学的および生理学的効果
The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several biochemical and physiological effects. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
実験室実験の利点と制限
One of the main advantages of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one for lab experiments is its potent inhibitory effects on PKC. This makes it a valuable tool for studying PKC signaling pathways and the development of new therapeutic agents. However, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
将来の方向性
There are several potential future directions for research on 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. One area of interest is the development of new PKC inhibitors that are more selective and have fewer off-target effects than 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. Another area of interest is the development of new therapeutic agents that target PKC signaling pathways for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is potential for the development of new methods for the delivery of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one to improve its solubility and bioavailability.
合成法
The synthesis of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the condensation of 2-acetylpyridine with 2-methyl-3,4-dihydroisoquinoline in the presence of a base catalyst to form the intermediate compound, 2-(2-methyl-3,4-dihydroisoquinolin-1-yl)pyridine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst to form 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one.
科学的研究の応用
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on PKC. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
特性
CAS番号 |
117241-89-1 |
|---|---|
製品名 |
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
分子式 |
C17H14N4O |
分子量 |
290.32 g/mol |
IUPAC名 |
7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21) |
InChIキー |
ICSCSINEYTWKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
正規SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
同義語 |
5H-Imidazo[4,5-g]isoquinolin-5-one, 1,6-dihydro-7,8-dimethyl-2-(4-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
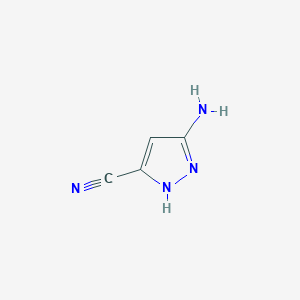
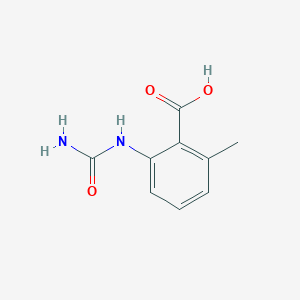
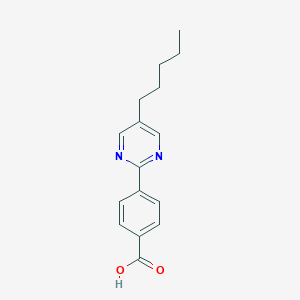
![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
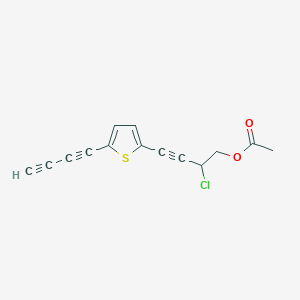
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
